(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid
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Overview
Description
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is a chemical compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . It is a boronic acid derivative that features a benzodiazole ring structure, which is known for its stability and reactivity in various chemical reactions. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that boronic acids are often used in organic synthesis, particularly in suzuki-miyaura coupling . They can interact with various biological targets, especially proteins with a cis-diol motif .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other organic compounds . This allows them to modulate the activity of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Boronic acids are known to be involved in various chemical reactions, such as the suzuki-miyaura coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body, and they are metabolized and excreted through normal physiological processes .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a range of effects depending on the specific target and the context in which the interaction occurs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, and certain solvents can enhance or inhibit their activity . Additionally, the presence of other compounds can influence the compound’s action through competitive or cooperative interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of a benzodiazole derivative with a boronic acid reagent under specific conditions . The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the benzodiazole ring .
Scientific Research Applications
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1h-1,3-benzodiazol-5-yl)boronic acid
- (1-Methyl-1h-1,3-benzodiazol-6-yl)boronic acid
- (1-Methyl-1h-1,3-benzodiazol-4-yl)boronic acid
Uniqueness
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-methylbenzimidazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGSWYQUFJXPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=CN2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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